N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide

medicinal chemistry pharmacophore design hydrogen-bond network

This compound couples a 2,3-dihydro-1,4-benzodioxin-6-yl pharmacophore with a pyridin-3-ylmethyl substituent via an oxalamide linker, delivering a dual H-bond donor/acceptor framework validated for c-Met and growth factor receptor kinase inhibitor programs. The meta-pyridyl nitrogen provides geometrically accessible ATP-binding site engagement, while the semi-rigid oxalamide spacer minimizes conformational entropy penalties upon binding. With MW 313.31, PSA 89 Ų, and zero Lipinski violations, it enters screening cascades with a favorable predicted oral bioavailability and blood-brain barrier permeability profile. EPA CompTox Dashboard listing streamlines institutional EHS review and reduces procurement cycle times versus non-listed analogs. Ideal for CNS probe development, kinase inhibitor SAR expansion, and medicinal chemistry core facilities requiring regulatory-grade safety data.

Molecular Formula C16H15N3O4
Molecular Weight 313.313
CAS No. 900000-99-9
Cat. No. B2688766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
CAS900000-99-9
Molecular FormulaC16H15N3O4
Molecular Weight313.313
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C16H15N3O4/c20-15(18-10-11-2-1-5-17-9-11)16(21)19-12-3-4-13-14(8-12)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)(H,19,21)
InChIKeyMVBTWNPUGDZEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide (CAS 900000-99-9): Procurement-Relevant Physicochemical Profile


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide (CAS 900000-99-9, molecular formula C16H15N3O4, molecular weight 313.31 g/mol) is a synthetic bis-amide (oxalamide) derivative that couples a 2,3-dihydro-1,4-benzodioxin-6-yl pharmacophore with a pyridin-3-ylmethyl substituent via an ethanediamide (oxalamide) linker . The compound is classified within the broader 2,3-dihydro-1,4-benzodioxin structural class, a privileged scaffold present in numerous therapeutic agents with activity spanning central nervous system and cardiovascular indications [1]. The oxalamide linkage provides a dual hydrogen-bond donor/acceptor framework, while the pyridin-3-ylmethyl (as opposed to pyridin-2-ylmethyl or pyridin-4-ylmethyl) substitution pattern introduces specific electronic and steric properties that distinguish this compound from its positional isomers and mono-substituted analogs.

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide Cannot Be Replaced by Generic Analogs


Substitution of the pyridin-3-ylmethyl group with a pyridin-2-ylmethyl or pyridin-4-ylmethyl isomer—or replacement of the oxalamide linker with a simpler acetamide or sulfonamide bridge—fundamentally alters hydrogen-bonding geometry, conformational flexibility, and electronic distribution. Within the 2,3-dihydro-1,4-benzodioxin scaffold class, the bioisosteric replacement of benzene by pyridine at specific positions has been shown to modulate biological activity profiles in CNS and cardiovascular targets [1]. Furthermore, oxalamide derivatives as a class have demonstrated kinase inhibitory activity through specific hydrogen-bonding interactions enabled by the dicarbonyl framework [2], interactions that are sterically and electronically unavailable to mono-amide or sulfonamide analogs. The pyridin-3-ylmethyl substitution pattern, with its meta-nitrogen positioning, provides a distinct vector compared to the ortho (2-ylmethyl) or para (4-ylmethyl) isomers, directly impacting target binding geometry and physicochemical properties including logP and hydrogen-bond acceptor count.

Quantitative Differentiation Evidence: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide vs. Structural Analogs


Hydrogen-Bond Acceptor/Donor Topology: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Isomer

The target compound features a pyridin-3-ylmethyl substituent, positioning the pyridine nitrogen at the meta position relative to the methylene linker. In contrast, the closely related analog N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide places the pyridine nitrogen at the ortho position . This positional isomerism alters the hydrogen-bond acceptor geometry: the 3-pyridyl nitrogen projects along a vector approximately 120° from the methylene-C–N(amide) axis, whereas the 2-pyridyl nitrogen is constrained to approximately 60°, creating steric hindrance with the oxalamide carbonyl and limiting its availability for intermolecular hydrogen bonding [1]. The target compound's hydrogen-bond acceptor count is 4 (two oxalamide carbonyls, benzodioxin ring oxygens, and pyridine nitrogen), with 2 hydrogen-bond donors (both amide N–H) . Crystal structures of N,N′-bis(pyridin-3-ylmethyl)oxalamide cocrystals confirm that the 3-pyridyl nitrogen consistently participates in intermolecular hydrogen-bond networks, forming supramolecular tapes via amide-H···N(pyridyl) interactions [2].

medicinal chemistry pharmacophore design hydrogen-bond network

Computed logP Differentiation: Hydrophobic/Hydrophilic Balance vs. Alkyl-Substituted Analogs

The target compound has a molecular weight of 313.31 g/mol, a computed polar surface area (PSA) of 89 Ų, a molar refractivity of 83.5±0.3 cm³, and a predicted density of 1.3±0.1 g/cm³ . The pyridin-3-ylmethyl substituent contributes both hydrophilicity (via the pyridine nitrogen) and moderate lipophilicity (via the methylene spacer and aromatic ring). In contrast, the N-butyl-substituted analog N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide (CAS 604752-42-3) carries a purely aliphatic N-butyl chain, which increases calculated logP by approximately 0.8–1.2 log units while eliminating the hydrogen-bond acceptor contribution of the pyridine nitrogen [1]. Similarly, the diphenylmethyl analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(diphenylmethyl)ethanediamide (CAS 941998-67-0) has a hydrogen-bond acceptor count of only 4 (vs. 6 for the target) and substantially higher lipophilicity . When evaluated against Lipinski's Rule of Five criteria—MW < 500 (target: 313.31), H-bond donors ≤ 5 (target: 2), H-bond acceptors ≤ 10 (target: 6), and logP ≤ 5—the target compound falls well within all parameters, suggesting favorable oral bioavailability potential . The target compound is additionally listed in the EPA CompTox Chemicals Dashboard, providing access to predicted toxicity and environmental fate data that can inform procurement decisions for both drug discovery and environmental safety assessment applications [2].

ADMET prediction Lipinski Rule of Five drug-likeness

Conformational Flexibility: Oxalamide Linker vs. Acetamide and Sulfonamide Scaffolds

The ethanediamide (oxalamide) linker in the target compound provides two planar amide bonds separated by a central C–C bond with restricted rotation, yielding a limited but well-defined conformational space. This contrasts with mono-amide acetamide-linked benzodioxin derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide or N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide), which possess greater rotational freedom around a single amide bond but lack the extended hydrogen-bonding framework of the dicarbonyl system [1]. Sulfonamide-based analogs, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides, exhibit a tetrahedral sulfur geometry that fundamentally alters the spatial orientation of substituents relative to the benzodioxin core [2]. The oxalamide linker preserves planarity across both amide units, facilitating π-conjugation and enabling a predictable, semi-rigid spacer that can be leveraged in structure-based design to control the distance and angular relationship between the benzodioxin and pyridinyl pharmacophores.

conformational analysis scaffold comparison linker design medicinal chemistry

In Silico ADMET Profiling: Predicted Oral Bioavailability Risk Assessment vs. High-logP Analogs

Based on the predicted physicochemical properties available through ChemSrc, the target compound (MW 313.31, PSA 89 Ų, H-bond acceptors 6, H-bond donors 2) satisfies all four Lipinski Rule of Five criteria, predicting favorable oral absorption . The polar surface area of 89 Ų is well below the 140 Ų threshold typically associated with good oral bioavailability, and the balanced hydrogen-bond donor/acceptor ratio (2:6) suggests adequate aqueous solubility without excessive hydrophilicity that would limit membrane permeability. The compound's inclusion in the EPA CompTox Chemicals Dashboard [1] provides access to predicted toxicity endpoints and environmental fate parameters, offering procurement-relevant safety information. In contrast, the diphenylmethyl analog (CAS 941998-67-0, H-bond acceptors = 4, higher predicted logP) carries a greater risk of poor aqueous solubility and potential CYP450-mediated metabolic liabilities associated with high-lipophilicity compounds. Similarly, the pyridin-2-ylmethyl positional isomer, while sharing identical molecular formula and H-bond counts, may exhibit altered metabolic stability due to steric shielding of the pyridine nitrogen affecting CYP450 binding .

ADMET prediction CYP450 inhibition oral bioavailability in silico screening

CompTox Database Inclusion: Regulatory-Grade Safety Data Availability

The target compound (CAS 900000-99-9) is indexed in the U.S. EPA CompTox Chemicals Dashboard, a publicly accessible database providing integrated physicochemical, environmental fate and transport, exposure, in vivo toxicity, and in vitro bioassay data sourced from EPA and public-domain resources [1]. This inclusion enables procurement teams to access predicted toxicity endpoints, bioaccumulation potential, and environmental persistence data prior to large-scale acquisition—information critical for regulatory compliance, laboratory safety assessment, and institutional chemical hygiene planning. Many structurally analogous benzodioxin-ethanediamide derivatives (e.g., CAS 604752-42-3, 941998-67-0, 1060225-76-4) lack comparable regulatory database entries, leaving procurement decisions reliant solely on vendor-supplied safety data sheets of variable quality. The CompTox listing provides a standardized, third-party-verified safety data framework that supports institutional procurement review processes and reduces chemical risk management burden.

toxicology prediction regulatory compliance environmental safety procurement risk assessment

Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide in Research and Industrial Procurement


Structure-Based Kinase Inhibitor Design Leveraging Oxalamide Hydrogen-Bond Framework

The oxalamide linker's dual hydrogen-bond donor/acceptor framework, combined with the geometrically accessible pyridin-3-ylmethyl nitrogen, provides a defined pharmacophore for ATP-binding site engagement in kinase targets. Patent literature establishes oxalamide derivatives as validated c-Met and growth factor receptor tyrosine kinase inhibitor scaffolds [1], and the predictable hydrogen-bond geometry of the 3-pyridyl nitrogen (as confirmed by crystallographic studies of bis(pyridin-3-ylmethyl)oxalamide cocrystals [2]) enables rational structure-based optimization. Researchers procuring this compound for kinase inhibitor programs benefit from the semi-rigid oxalamide spacer that reduces conformational entropy penalties upon binding.

Early-Stage Oral Drug Discovery with Favorable in Silico ADMET Profile

With a molecular weight of 313.31 g/mol, polar surface area of 89 Ų, and zero Lipinski Rule of Five violations [1], this compound enters screening cascades with a favorable predicted oral bioavailability profile. Its balanced hydrophilicity (6 H-bond acceptors, 2 H-bond donors) distinguishes it from higher-logP analogs that carry solubility and metabolic liability risks. The EPA CompTox Dashboard listing [2] further supports early safety triage by providing predicted toxicity endpoints, enabling medicinal chemistry teams to prioritize this scaffold over analogs lacking regulatory-grade safety data.

CNS-Targeted Probe Development Using the Benzodioxin Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxin core is a recognized privileged scaffold in CNS drug discovery, with the pyridine-bioisosteric replacement strategy yielding derivatives active at serotonergic and dopaminergic targets [1]. The target compound's PSA of 89 Ų falls within the range associated with blood-brain barrier permeability (typically <90 Ų for CNS drugs), making it a suitable starting point for CNS probe and lead development. Procurement for neuroscience programs is supported by the well-precedented SAR of benzodioxin derivatives at 5-HT1A, D2, and α-adrenergic receptors.

Institutional Chemical Procurement with Regulatory Documentation Support

For academic core facilities, CROs, and pharmaceutical compound management groups, the availability of the target compound in the EPA CompTox Chemicals Dashboard [1] streamlines institutional Environmental Health & Safety (EHS) review. The standardized, third-party-verified toxicity and environmental fate data reduce the documentation burden associated with chemical procurement approval workflows. This regulatory data availability provides a measurable operational advantage over structurally similar benzodioxin-ethanediamide analogs that lack comparable public database entries, shortening procurement cycle times.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.